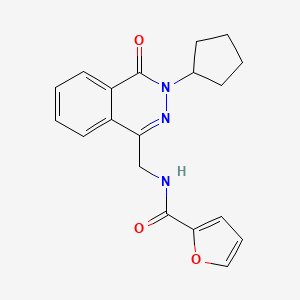
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This compound is characterized by the presence of a phthalazinone core, a cyclopentyl group, and a furan carboxamide moiety, which may interact with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
Structural Characteristics
The molecular formula of this compound is C23H22N4O3 with a molecular weight of approximately 414.469 g/mol. The structural complexity allows for multiple interactions with biological macromolecules, enhancing its potential for therapeutic applications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
- Signal Transduction Pathways : It could interfere with signaling pathways crucial for cell proliferation and survival, making it a candidate for anticancer therapies.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens.
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit significant anticancer activity. For example, phthalazine derivatives have been studied for their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
| Study | Compound | Cancer Type | Findings |
|---|---|---|---|
| Phthalazine derivatives | Breast cancer | Induced apoptosis in MCF7 cells | |
| Similar triazole compounds | Colon cancer | Inhibited growth in HT29 cells |
Antimicrobial Activity
Compounds featuring similar functional groups have been noted for their antimicrobial properties. Triazole derivatives are particularly recognized for antifungal activity, while phthalazine derivatives have shown promise against bacterial strains.
| Study | Compound | Microorganism | Findings |
|---|---|---|---|
| Triazole derivatives | Candida albicans | Significant antifungal activity | |
| Phthalazine derivatives | Staphylococcus aureus | Inhibition of bacterial growth |
Case Studies
Several case studies highlight the biological activities associated with this compound:
- Case Study 1 : A study investigated the effects of N-(cyclopentyl)-phthalazine derivatives on prostate cancer cells. Results indicated that these compounds inhibited cell proliferation and induced apoptosis through modulation of the PI3K/Akt signaling pathway.
- Case Study 2 : Research on antimicrobial properties revealed that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria and fungi, suggesting potential clinical applications in treating infections.
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18(17-10-5-11-25-17)20-12-16-14-8-3-4-9-15(14)19(24)22(21-16)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVULONCNDFSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














